1-(1,3-Benzothiazol-2-yl)-3-{[(4-chlorophenyl)-thio]methyl}-1H-pyrazol-5-ol
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Overview
Description
1-(1,3-Benzothiazol-2-yl)-3-{[(4-chlorophenyl)-thio]methyl}-1H-pyrazol-5-ol is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a chlorophenyl thioether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzothiazol-2-yl)-3-{[(4-chlorophenyl)-thio]methyl}-1H-pyrazol-5-ol typically involves multi-step organic reactions
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Formation of Pyrazole Ring: The pyrazole ring is often formed by the reaction of hydrazine or its derivatives with a 1,3-diketone or α,β-unsaturated carbonyl compound.
Introduction of Chlorophenyl Thioether Group: The final step involves the nucleophilic substitution reaction where the chlorophenyl thioether group is introduced using a chlorophenyl thiol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzothiazol-2-yl)-3-{[(4-chlorophenyl)-thio]methyl}-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce any carbonyl groups present.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl thioether group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)-3-{[(4-chlorophenyl)-thio]methyl}-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-3-{[(4-chlorophenyl)-thio]methyl}-1H-pyrazol-5-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The benzothiazole and pyrazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber used in photostabilization of materials.
2-(2-Hydroxy-5-methylphenyl)benzotriazole: Another benzotriazole derivative used as a UV filter.
Uniqueness
1-(1,3-Benzothiazol-2-yl)-3-{[(4-chlorophenyl)-thio]methyl}-1H-pyrazol-5-ol is unique due to the presence of both benzothiazole and pyrazole rings, which confer distinct chemical and biological properties. The chlorophenyl thioether group further enhances its reactivity and potential for diverse applications.
This compound’s unique structure allows it to interact with a wide range of molecular targets, making it a versatile tool in scientific research and industrial applications.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3OS2/c18-11-5-7-13(8-6-11)23-10-12-9-16(22)21(20-12)17-19-14-3-1-2-4-15(14)24-17/h1-9,20H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZMCWPQTSCZBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C(=O)C=C(N3)CSC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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